molecular formula C35H61NO7 B10822057 Burnettramic acid A aglycone

Burnettramic acid A aglycone

Cat. No.: B10822057
M. Wt: 607.9 g/mol
InChI Key: HNDKRVVXVFPDKH-ODPYIYSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Burnettramic acid A aglycone is an antifungal pyrrolizidinedione compound produced by the fungus Aspergillus burnettii. It is characterized by a terminally mannosylated long acyl chain. This compound has garnered significant interest due to its potent antifungal properties and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The enantioselective total synthesis of burnettramic acid A aglycone has been achieved through a 14-step sequence starting from a known carboxylic acid . The key steps in the synthesis include:

Industrial Production Methods

Currently, there is no detailed information available on the industrial production methods of this compound. The synthesis is primarily conducted in research laboratories.

Chemical Reactions Analysis

Burnettramic acid A aglycone undergoes several types of chemical reactions:

Common reagents used in these reactions include (S)-epichlorohydrin and various alkylating agents. The major products formed from these reactions are intermediates leading to the final aglycone structure.

Scientific Research Applications

Burnettramic acid A aglycone has several scientific research applications:

    Chemistry: It serves as a model compound for studying complex synthetic routes and enantioselective synthesis.

    Biology: The compound’s antifungal properties make it a subject of interest in biological studies, particularly in understanding fungal resistance mechanisms.

    Medicine: Due to its potent antifungal activity, this compound is being explored for potential therapeutic applications in treating fungal infections.

    Industry: While industrial applications are still under research, the compound’s unique properties may lead to its use in developing new antifungal agents.

Mechanism of Action

The exact mechanism of action of burnettramic acid A aglycone is not fully understood. it is believed to exert its antifungal effects by targeting specific molecular pathways in fungi, disrupting their cell wall synthesis and leading to cell death.

Comparison with Similar Compounds

Burnettramic acid A aglycone can be compared with other antifungal pyrrolizidinedione compounds. Similar compounds include:

    Pyrrolizidine Alkaloids: These compounds share a similar core structure but differ in their side chains and biological activities.

    Tetramic Acids: These compounds also possess antifungal properties and are structurally related to this compound.

This compound is unique due to its terminally mannosylated long acyl chain, which is not commonly found in other similar compounds .

Properties

IUPAC Name

(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDKRVVXVFPDKH-ODPYIYSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61NO7
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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